molecular formula C18H26O3 B3315566 5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951893-62-2

5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B3315566
CAS No.: 951893-62-2
M. Wt: 290.4 g/mol
InChI Key: XICKGCQQQLSJEE-UHFFFAOYSA-N
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Description

5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of a tert-butyl group, dimethylphenyl group, and a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the alkylation of a dimethylphenyl precursor with tert-butyl groups, followed by oxidation and subsequent esterification to introduce the valeric acid moiety. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the valeric acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the valeric acid chain .

Scientific Research Applications

5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The tert-butyl and dimethylphenyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The valeric acid moiety may play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid
  • 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Uniqueness

5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-(4-tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-11(8-16(20)21)7-15(19)14-9-12(2)17(13(3)10-14)18(4,5)6/h9-11H,7-8H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICKGCQQQLSJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(C)(C)C)C)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid
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5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid
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5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid
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5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid
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5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid
Reactant of Route 6
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